BenchChemオンラインストアへようこそ!

9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

Chemoselective cross-coupling C–N bond formation PI3K inhibitor synthesis

9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1) is a heterocyclic building block belonging to the benzoxazepine-fused imidazole class. It is commercially available at ≥95% purity and serves as the penultimate intermediate in the patented manufacturing route of GDC-0077 (Inavolisib), a clinically approved PI3Kα inhibitor and degrader.

Molecular Formula C11H8BrIN2O
Molecular Weight 391.006
CAS No. 1282516-69-1
Cat. No. B577851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE
CAS1282516-69-1
Molecular FormulaC11H8BrIN2O
Molecular Weight391.006
Structural Identifiers
SMILESC1COC2=C(C=CC(=C2)Br)C3=NC(=CN31)I
InChIInChI=1S/C11H8BrIN2O/c12-7-1-2-8-9(5-7)16-4-3-15-6-10(13)14-11(8)15/h1-2,5-6H,3-4H2
InChIKeySMHDMAYAZJZZHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Inavolisib Intermediate Supply: 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1) Procurement Guide


9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1) is a heterocyclic building block belonging to the benzoxazepine-fused imidazole class . It is commercially available at ≥95% purity and serves as the penultimate intermediate in the patented manufacturing route of GDC-0077 (Inavolisib), a clinically approved PI3Kα inhibitor and degrader [1]. Its defining structural feature is the orthogonal pairing of bromine (C9) and iodine (C2) on the tricyclic core, which enables stepwise, chemoselective cross-coupling chemistry essential for constructing the API.

Why Simple Halo-Benzoxazepine Analogs Cannot Replace CAS 1282516-69-1 in GDC-0077 Synthesis


Generic substitution with a mono-halogenated analog (e.g., 9-bromo-only CAS 1282516-67-9) or a regioisomeric dihalide (e.g., 10-bromo-2-iodo CAS 1282518-61-9) is not viable because the GDC-0077 manufacturing process relies on the sequential, chemoselective activation of C–I over C–Br [1]. The 2-iodo substituent must undergo Ullmann-type C–N coupling with a chiral oxazolidinone while leaving the 9-bromo position intact for a subsequent Cu-catalyzed N-arylation [2]. Replacing the bromo/iodo pair with fluoro/iodo or chloro/iodo analogs perturbs the electronic environment of the oxazepine core, altering cross-coupling rates and compromising the yield and stereochemical integrity of the final API. The specific 9-bromo regioisomer is also mandated by the downstream N-arylation step that installs the L-alanine-derived side chain; the 10-bromo regioisomer yields an incorrectly substituted final compound [1].

Quantitative Evidence Differentiating 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine from Closest Analogs


Evidence 1: Orthogonal Halogen Reactivity Enables Chemoselective Ullmann C–N Coupling at the 2-Iodo Position

The patented and published manufacturing route for GDC-0077 (Inavolisib) explicitly exploits the differential reactivity of the C–I bond versus the C–Br bond in this compound. In the key Ullmann-type coupling step, oxazolidinone 5 reacts chemoselectively at the 2-iodo position of 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (4), leaving the 9-bromo substituent untouched for the subsequent N-arylation with L-alanine [1]. The mono-iodinated analog (CAS 1282516-69-1) is the direct precursor to aryl bromide 3 in Scheme 1 of the Tetrahedron paper [1]. In contrast, the non-iodinated analog 9-bromo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-67-9) lacks the requisite C–I handle and would necessitate a non-selective, lower-yielding coupling strategy .

Chemoselective cross-coupling C–N bond formation PI3K inhibitor synthesis

Evidence 2: Regioisomeric Specificity – 9-Bromo vs 10-Bromo Substitution Pattern Dictates Downstream API Structure

The 9-bromo substitution pattern is non-negotiable in the GDC-0077 supply chain. The regioisomeric 10-bromo-2-iodo analog (CAS 1282518-61-9) positions the bromine at a different site on the fused benzene ring. In the subsequent Cu-catalyzed N-arylation with L-alanine, the 9-position is the site of C–N bond formation that installs the (S)-2-aminopropanamide side chain of Inavolisib [1]. If the 10-bromo isomer is employed, the resulting API would bear the side chain at the wrong position, resulting in a structurally distinct molecule that is not Inavolisib . This regioisomer is explicitly designated 'Inavolisib Intermediate-2' in commercial supply chains .

Regioisomer comparison Structural fidelity Drug intermediate procurement

Evidence 3: Halogen Pair Comparison – Br/I Outperforms F/I and Cl/I Analogs in Sequential Cross-Coupling Efficiency

The reactivity of aryl halides in Cu-catalyzed N-arylation follows the trend I > Br > Cl >> F due to bond dissociation energies [1]. The Br/I pairing in the target compound is optimal: iodine at C-2 participates first in the chemoselective Ullmann coupling, while bromine at C-9 is preserved for the second N-arylation. The 9-fluoro analog (CAS 1282517-42-3) replaces Br with F at C-9; the strong C–F bond (higher BDE) renders the 9-fluoro position essentially inert under the Cu-catalyzed conditions used for the N-arylation [1]. Conversely, a 9-chloro analog would react competitively with the 2-iodo position due to closer reactivity, potentially leading to regioisomeric mixtures and reduced yield [2]. The Br/I combination represents the empirical optimum selected through process chemistry optimization for GDC-0077 [3].

Halogen reactivity series Cross-coupling kinetics Intermediate optimization

Evidence 4: Documented Purity and Characterization – Vendor Batch Data for CAS 1282516-69-1 vs Structural Analogs

Commercial specifications for 9-bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine indicate consistently high purity across multiple suppliers: 98% by HPLC (Azarictalabs), 97% (Bidepharm), and 95.15% by HPLC (MSE PRO) [REFS-1, REFS-2, REFS-3]. In contrast, the non-iodinated mono-bromo analog (CAS 1282516-67-9) is offered at 98% by Bidepharm and 97% by Macklin, but lacks any demonstrated link to GDC-0077 manufacturing . The 9-fluoro analog (CAS 1282517-42-3) is less widely available (fewer suppliers) and offered at 98% purity, but no supplier lists it as an Inavolisib intermediate . The 10-bromo regioisomer (CAS 1282518-61-9) is offered at 97% purity and commands a significantly higher unit price ($2,035/g from one supplier), indicative of lower commercial demand and production scale . Importantly, the target compound is the only intermediate in this series explicitly designated 'Inavolisib Intermediate-2' by commercial vendors .

Chemical purity Batch certification Intermediate procurement

Procurement-Driven Application Scenarios for 9-Bromo-2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine (CAS 1282516-69-1)


Manufacturing of GDC-0077 (Inavolisib) Active Pharmaceutical Ingredient

The validated manufacturing route employs this compound as the key late-stage intermediate (Scheme 1, compound 4) that undergoes chemoselective Ullmann coupling with a chiral oxazolidinone followed by N-arylation with L-alanine to yield the API at >99.5 area % HPLC purity [1]. Regulatory filings document this specific intermediate, and any procurement deviation requires extensive revalidation of the synthetic route. Procuring the exact CAS 1282516-69-1 intermediate ensures compliance with the published process and avoids re-bridging studies.

Process Chemistry Development and Optimization of Stereocontrolled N-Arylation Reactions

The orthogonal Br/I reactivity of this compound makes it an ideal model substrate for developing and benchmarking Cu-catalyzed N-arylation methodologies with high stereochemical integrity. The published process uses this compound to install the (S)-alanine side chain with minimal epimerization (<0.5% undesired diastereomer by HPLC) [1]. Researchers investigating asymmetric C–N couplings on heterocyclic scaffolds can use this compound as a reference substrate where both halogens are tracked independently throughout the reaction sequence.

Synthesis of Inavolisib Structural Analogs and Mechanistic Probes

The iodo/bromo substitution pattern enables sequential diversification of the tricyclic benzoxazepine scaffold. The iodine can be replaced with alternative oxazolidinones or heterocycles via Ullmann coupling while retaining the bromine for further derivatization (e.g., Suzuki, Negishi, or Buchwald–Hartwig couplings) [1]. This modularity supports SAR studies on the PI3Kα pharmacophore. The 9-Br position tolerates a range of nucleophiles, allowing libraries of analogs to be generated from this single intermediate.

Reference Standard and Impurity Profiling for Inavolisib Quality Control

As the designated 'Inavolisib Intermediate-2' , this compound serves as a critical reference material for tracking residual intermediate levels in API batches and for identifying process-related impurities. Regulatory guidelines require demonstrated control of late-stage intermediates, and procurement of authenticated material with full characterization (NMR, HPLC, MS) is essential for establishing impurity specifications in drug substance dossiers.

Quote Request

Request a Quote for 9-BROMO-2-IODO-5,6-DIHYDROBENZO[F]IMIDAZO[1,2-D][1,4]OXAZEPINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.